molecular formula C13H18N2O2S B5534872 2-(1-hydroxycyclohexyl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

2-(1-hydroxycyclohexyl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

Cat. No.: B5534872
M. Wt: 266.36 g/mol
InChI Key: DDQLSQRTALKBPT-GXDHUFHOSA-N
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Description

2-(1-hydroxycyclohexyl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide is a complex organic compound that features a cyclohexyl group, a thiophene ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-hydroxycyclohexyl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide typically involves the following steps:

    Formation of the Hydroxycyclohexyl Intermediate: The initial step involves the preparation of 1-hydroxycyclohexylamine through the reduction of cyclohexanone using a suitable reducing agent such as sodium borohydride.

    Condensation Reaction: The hydroxycyclohexylamine is then reacted with thiophene-2-carbaldehyde under acidic conditions to form the Schiff base, N-[(E)-thiophen-2-ylmethylideneamino]cyclohexylamine.

    Acetylation: The final step involves the acetylation of the Schiff base using acetic anhydride to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1-hydroxycyclohexyl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Formation of 2-(1-oxocyclohexyl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide.

    Reduction: Formation of 2-(1-hydroxycyclohexyl)-N-[(E)-thiophen-2-ylmethylamino]acetamide.

    Substitution: Formation of halogenated derivatives of the thiophene ring.

Scientific Research Applications

2-(1-hydroxycyclohexyl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-hydroxycyclohexyl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    2-(1-hydroxycyclohexyl)cyclohexanone: Similar structure but lacks the thiophene and acetamide groups.

    1-hydroxycyclohexyl phenyl ketone: Contains a phenyl group instead of the thiophene ring.

    2-(1-hydroxycyclohexyl)-1-ethanol: Similar structure but with an ethanol group instead of the acetamide moiety.

Uniqueness

2-(1-hydroxycyclohexyl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide is unique due to the presence of both the thiophene ring and the acetamide group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(1-hydroxycyclohexyl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c16-12(9-13(17)6-2-1-3-7-13)15-14-10-11-5-4-8-18-11/h4-5,8,10,17H,1-3,6-7,9H2,(H,15,16)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQLSQRTALKBPT-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)NN=CC2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)(CC(=O)N/N=C/C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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